molecular formula C18H15N3OS B5155649 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

Cat. No. B5155649
M. Wt: 321.4 g/mol
InChI Key: QSBAGQRADKBTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one, also known as DPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTH is a heterocyclic compound that consists of a pyrazole and a thiazolidine ring, which makes it a unique molecule with diverse properties. The purpose of

Scientific Research Applications

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant insecticidal and fungicidal properties.

Mechanism of Action

The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant biochemical and physiological effects. In vitro studies have shown that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has also been shown to possess significant antimicrobial activity against various bacterial and fungal strains. In addition, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant anti-inflammatory activity by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant activity against various targets, making it a useful tool for studying various biological processes. However, one of the main limitations of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. One of the main directions is to elucidate the mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one, which will provide valuable insights into its potential applications in various fields. Another direction is to synthesize novel derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one with improved activity and selectivity. In addition, future studies could focus on the development of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one-based materials with unique properties for various applications. Overall, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a promising compound with significant potential for various applications, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. The synthesis method is relatively simple and can be carried out in a laboratory using standard techniques.

properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-16-12-23-18(19-16)15-11-21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-11,18H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBAGQRADKBTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

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